N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(quinolin-2-ylsulfanyl)acetamide
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Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(quinolin-2-ylsulfanyl)acetamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is commonly known as BQA and belongs to the class of benzodioxinyl sulfanyl acetamide derivatives. BQA has shown promising results in various scientific studies and has the potential to be used in the development of novel drugs.
Scientific Research Applications
Neuroprotective Applications
One analog, 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), is noted for its neuroprotective properties against cerebral ischemia. It acts as a potent and selective inhibitor of the quisqualate subtype of the glutamate receptor, offering protection against global ischemia even when administered post-ischemic challenge (Sheardown et al., 1990).
Antimicrobial and Antiprotozoal Properties
Another study highlighted the antimicrobial and antiprotozoal activities of quinoxaline-based 1,3,4-oxadiazoles. These compounds exhibited significant antibacterial, antifungal, and anti-Trypanosoma cruzi activities, with certain derivatives showing promise in short-term in vivo models (Patel et al., 2017).
Cardiac Applications
N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives have been synthesized and demonstrated positive inotropic activity, with some compounds showing increased stroke volume in isolated rabbit heart preparations compared to the standard drug, milrinone (Zhang et al., 2008).
Anti-inflammatory and Anti-TB Agents
Compounds derived from quinoxaline, such as 2-(4-methyl-piperazin-1-yl)-quinoxaline, have been designed, synthesized, and evaluated for their H4 receptor ligands' anti-inflammatory properties in vivo. Some derivatives showed significant anti-inflammatory effects in the rat carrageenan-induced paw-edema model (Smits et al., 2008). Additionally, 2-(Quinolin-4-yloxy)acetamides have shown potent antitubercular activity against both drug-susceptible and drug-resistant Mycobacterium tuberculosis strains (Pissinate et al., 2016).
Antidiabetic Potential
A novel series of N-(un/substituted-phenyl) acetamides demonstrated weak to moderate inhibitory activities against α-glucosidase enzyme, suggesting potential therapeutic applicability for type-2 diabetes management (Abbasi et al., 2023).
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-quinolin-2-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c22-18(20-14-6-7-16-17(11-14)24-10-9-23-16)12-25-19-8-5-13-3-1-2-4-15(13)21-19/h1-8,11H,9-10,12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BICTTXNYBMOTLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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